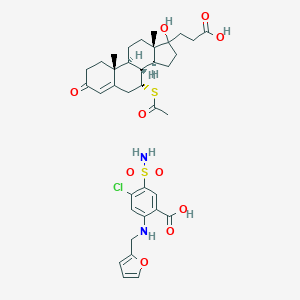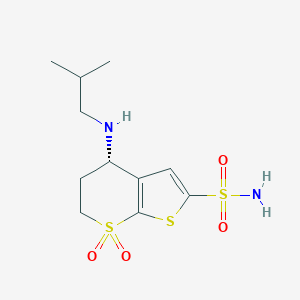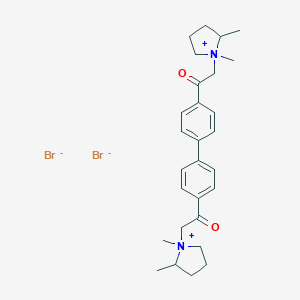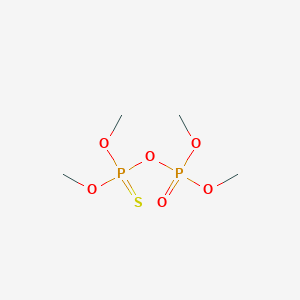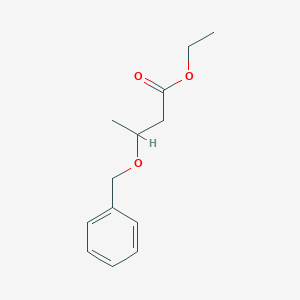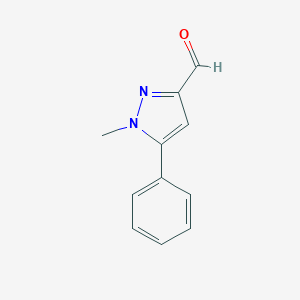
1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde
Overview
Description
1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde is a heterocyclic compound . It has an empirical formula of C11H10N2O and a molecular weight of 186.21 . It is provided as a solid form .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .Molecular Structure Analysis
The molecular structure of 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde consists of a pyrazole ring attached to a phenyl group and a methyl group . The aldehydic fragment is almost coplanar with the adjacent pyrazole ring .Chemical Reactions Analysis
Pyrazoles, including 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde, have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde is a solid compound . It has an empirical formula of C11H10N2O and a molecular weight of 186.21 .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They have been found to exhibit numerous biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . For example, a synthesized pyrazole derivative was found to cause 4T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
Agrochemistry
In the field of agrochemistry, pyrazoles are used due to their herbicidal properties . They can be used to control unwanted vegetation in agricultural fields, thereby increasing crop yield.
Coordination Chemistry
Pyrazoles play a significant role in coordination chemistry . They can act as ligands, coordinating with metal ions to form complex structures. These complexes can have various applications, including catalysis, magnetism, and luminescence.
Organometallic Chemistry
In organometallic chemistry, pyrazoles are used as building blocks for the synthesis of organometallic compounds . These compounds have applications in various fields, including catalysis, materials science, and medicinal chemistry.
Synthesis of Bioactive Chemicals
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals . They can be used to create a wide range of compounds with biological activity, contributing to the development of new drugs and therapies.
Reactions in Various Media
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used in reactions in various media . They can participate in a wide range of chemical reactions, contributing to the synthesis of a variety of compounds.
Safety And Hazards
Future Directions
While specific future directions for 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde are not mentioned in the search results, pyrazole derivatives are being extensively studied for their potential applications in various fields, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
properties
IUPAC Name |
1-methyl-5-phenylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-13-11(7-10(8-14)12-13)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEKFZHCMVDIFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559286 | |
| Record name | 1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde | |
CAS RN |
124344-94-1 | |
| Record name | 1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B56950.png)
![Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate](/img/structure/B56954.png)
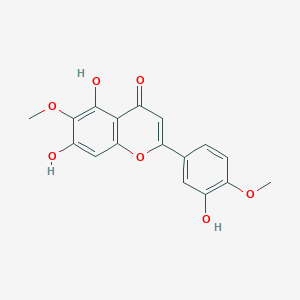
![7-Oxatetracyclo[4.2.0.0(2,4).0(3,5)]octane, 8-acetyl-8-methyl-](/img/structure/B56957.png)
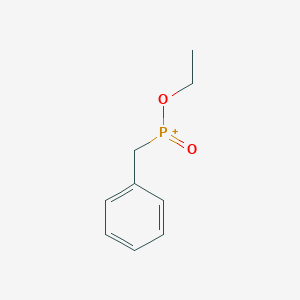
![[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B56964.png)

